Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate
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Overview
Description
Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate typically involves the reaction of 4-methyl-4H-1,2,4-triazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acid chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Agriculture: The compound can be used as a precursor for agrochemicals that protect crops from pests and diseases.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound has a similar triazole ring structure but contains a thiol group instead of a methyl ester.
4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Another similar compound with a hydroxyl group attached to the triazole ring.
Uniqueness
Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where ester functionality is desired .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-5(8(12)13-4)7-10-9-6(2)11(7)3/h5H,1-4H3 |
InChI Key |
WJHWRNQWPNTBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C(C)C(=O)OC |
Origin of Product |
United States |
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